4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride
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Overview
Description
4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminopropoxy group, a diazinan-1-yl moiety, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride typically involves multiple steps:
Formation of the Aminopropoxy Intermediate: This step involves the reaction of 3-aminopropanol with an appropriate halide to form the aminopropoxy group.
Coupling with Methoxyphenyl Derivative: The aminopropoxy intermediate is then coupled with a methoxyphenyl derivative under conditions that promote nucleophilic substitution.
Introduction of the Diazinan-1-yl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropoxy group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the diazinan-1-yl moiety, potentially converting it into a more reduced form.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the aminopropoxy group, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may interact with various biomolecules, making it a candidate for studying enzyme inhibition or receptor binding
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may serve as a lead compound for developing new drugs, particularly if it exhibits activity against specific biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-ethoxyphenyl]butanamide hydrochloride
- 4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylphenyl]butanamide hydrochloride
Uniqueness
The uniqueness of 4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties or binding affinities, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C18H27ClN4O5 |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C18H26N4O5.ClH/c1-26-15-6-5-13(20-16(23)4-2-10-27-11-3-8-19)12-14(15)22-9-7-17(24)21-18(22)25;/h5-6,12H,2-4,7-11,19H2,1H3,(H,20,23)(H,21,24,25);1H |
InChI Key |
OGLYDQBCZCRBSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCOCCCN)N2CCC(=O)NC2=O.Cl |
Origin of Product |
United States |
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